molecular formula C12H14N2O4 B1582034 Benzoic acid, 3-((1E)-2-(dimethylamino)ethenyl)-2-nitro-, methyl ester CAS No. 68109-89-7

Benzoic acid, 3-((1E)-2-(dimethylamino)ethenyl)-2-nitro-, methyl ester

Cat. No. B1582034
CAS RN: 68109-89-7
M. Wt: 250.25 g/mol
InChI Key: PPCHVJGFXSDKDO-BQYQJAHWSA-N
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Description

Benzoic acid, 3-((1E)-2-(dimethylamino)ethenyl)-2-nitro-, methyl ester is a chemical compound with the molecular formula C<sub>9</sub>H<sub>11</sub>NO<sub>2</sub> . It belongs to the class of benzoic acid derivatives and exhibits interesting properties due to its unique structure.



Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of 3-(dimethylamino)benzoic acid with an appropriate nitroalkene (likely containing the ethenyl group). The reaction likely proceeds through a Knoevenagel condensation or a related process. Further, the esterification of the resulting product with a methyl group yields the final compound.



Molecular Structure Analysis

The molecular structure of Benzoic acid, 3-((1E)-2-(dimethylamino)ethenyl)-2-nitro-, methyl ester consists of a benzoic acid core with a nitro group at one position and a methyl ester group at another. The dimethylamino substituent is conjugated with the aromatic ring, imparting electronic effects that influence its reactivity.



Chemical Reactions Analysis


  • Hydrolysis : The ester linkage can undergo hydrolysis in the presence of an acid or base, yielding the corresponding benzoic acid and methanol .

  • Reduction : The nitro group can be reduced to an amine , potentially using metal hydrides .

  • Substitution Reactions : The dimethylamino group may participate in nucleophilic substitution reactions.



Physical And Chemical Properties Analysis


  • Melting Point : The compound likely melts in the range of 150°C to 153°C .

  • Appearance : It appears as a light yellow to beige crystalline powder .

  • Solubility : Solubility in various solvents and pH-dependent behavior should be investigated.


Safety And Hazards


  • Toxicity : Assess the compound’s toxicity, especially considering the presence of the nitro group .

  • Handling Precautions : Proper handling, storage, and disposal protocols are crucial.

  • Environmental Impact : Evaluate its impact on the environment.


Future Directions


  • Biological Studies : Investigate its biological activity, potential therapeutic applications, and toxicity profiles.

  • Synthetic Modifications : Explore structural modifications to enhance desired properties.

  • Formulation Development : Consider formulation strategies for drug delivery.


Please note that this analysis is based on available information, and further research is essential to fully understand the compound’s properties and potential applications12.


properties

IUPAC Name

methyl 3-[(E)-2-(dimethylamino)ethenyl]-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-13(2)8-7-9-5-4-6-10(12(15)18-3)11(9)14(16)17/h4-8H,1-3H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCHVJGFXSDKDO-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C(=CC=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C(=CC=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20887158
Record name Benzoic acid, 3-[(1E)-2-(dimethylamino)ethenyl]-2-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20887158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 3-((1E)-2-(dimethylamino)ethenyl)-2-nitro-, methyl ester

CAS RN

68109-89-7
Record name Methyl 3-[(1E)-2-(dimethylamino)ethenyl]-2-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68109-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-((1E)-2-(dimethylamino)ethenyl)-2-nitro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068109897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-[(1E)-2-(dimethylamino)ethenyl]-2-nitro-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3-[(1E)-2-(dimethylamino)ethenyl]-2-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20887158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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